molecular formula C9H5NO3S2 B13534719 Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide

Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide

Cat. No.: B13534719
M. Wt: 239.3 g/mol
InChI Key: JWEZBWYUKPZMQR-UHFFFAOYSA-N
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Description

Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a fused ring system containing benzene, thiophene, and isothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds through the formation of S–C and S–N bonds, yielding the target product in varying yields depending on the specific conditions and substrates used .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include scaling up the reaction, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Mechanism of Action

The mechanism by which benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the isothiazole ring, which imparts distinct chemical and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H5NO3S2

Molecular Weight

239.3 g/mol

IUPAC Name

1,1-dioxo-[1]benzothiolo[2,3-d][1,2]thiazol-3-one

InChI

InChI=1S/C9H5NO3S2/c11-9-7-8(15(12,13)10-9)5-3-1-2-4-6(5)14-7/h1-4H,(H,10,11)

InChI Key

JWEZBWYUKPZMQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)NS3(=O)=O

Origin of Product

United States

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